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molecular formula C7H14ClN B1588886 1-(3-Chloropropyl)pyrrolidine CAS No. 39743-20-9

1-(3-Chloropropyl)pyrrolidine

Cat. No. B1588886
M. Wt: 147.64 g/mol
InChI Key: SPRTXTPFQKHSBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754240B2

Procedure details

A 71.5% w/w aqueous solution of 1-(3-chloropropyl)pyrrolidine hydrochloride (25 kg) was diluted with water (14 l) and methyl tert-butyl ether (12 l) added. The stirred mixture was basified to pH>11 by addition of 46% w/w aqueous sodium hydroxide solution (6.5 l). The layers were separated and he lower aqueous phase was further extracted with methyl tert-butyl ether (12 l). The combined organic layers were washed with 20% w/w aqueous sodium chloride solution (12.5 kg) to give a solution of 1-(3-chloropropyl)pyrrolidine in methyl tert-butyl ether.
Quantity
25 kg
Type
reactant
Reaction Step One
Name
Quantity
14 L
Type
solvent
Reaction Step One
Quantity
12 L
Type
solvent
Reaction Step One
Quantity
6.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][CH2:3][CH2:4][CH2:5][N:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1.[OH-].[Na+]>O.C(OC)(C)(C)C>[Cl:2][CH2:3][CH2:4][CH2:5][N:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
25 kg
Type
reactant
Smiles
Cl.ClCCCN1CCCC1
Name
Quantity
14 L
Type
solvent
Smiles
O
Name
Quantity
12 L
Type
solvent
Smiles
C(C)(C)(C)OC
Step Two
Name
Quantity
6.5 L
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
he lower aqueous phase was further extracted with methyl tert-butyl ether (12 l)
WASH
Type
WASH
Details
The combined organic layers were washed with 20% w/w aqueous sodium chloride solution (12.5 kg)

Outcomes

Product
Name
Type
product
Smiles
ClCCCN1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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